molecular formula C22H25N3O4S2 B3007393 3-(N,4-dimethylphenylsulfonamido)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide CAS No. 941951-36-6

3-(N,4-dimethylphenylsulfonamido)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No. B3007393
CAS RN: 941951-36-6
M. Wt: 459.58
InChI Key: UJEAPLYPFVTGNU-UHFFFAOYSA-N
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Description

The compound "3-(N,4-dimethylphenylsulfonamido)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities, including inhibition of carbonic anhydrases, which are enzymes involved in many physiological processes. Sulfonamides are also recognized for their antimicrobial properties and potential use in cancer treatment due to their ability to inhibit tumor-associated carbonic anhydrase isozymes .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of benzenesulfonamide with various reagents. For example, the reaction of benzenesulfonamide with chlorosulfonic acid can lead to the formation of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride . Additionally, condensation reactions with aldehydes, such as pyridine-4-carboxaldehyde, can yield novel sulfonamide compounds . The synthesis of N-benzyl pyridyl-containing sulfonamides has been achieved by reacting N-benzyl tolylsulfonamide with chloromethylpyridines .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be characterized using techniques such as X-ray single crystal diffraction, which provides detailed information about the crystallographic parameters and the organization of molecules in the crystal lattice . Quantum-chemical calculations, such as Density Functional Theory (DFT), can also be used to predict the electronic structure of these molecules .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions depending on their structure and the reaction conditions. For instance, they can react with benzenesulfonyl chlorides to yield a variety of products, including pyridinium chlorides and sulfonamidates . The reactivity of acetylsulfonamide derivatives towards nucleophiles can lead to the formation of novel benzene sulfonamide compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and reactivity, can be influenced by their molecular structure. For example, the solubility of a compound in different solvents can be determined experimentally and is an important factor in its potential use as a therapeutic agent . Theoretical calculations, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, can provide insights into the pharmacokinetic properties of these compounds .

Relevant Case Studies

Sulfonamide derivatives have been evaluated for their potential as antitumor agents. For instance, compounds from sulfonamide-focused libraries have been screened for antitumor activity using cell-based assays and have shown promise as cell cycle inhibitors . Molecular docking studies can be used to predict the interaction of these compounds with biological targets, such as enzymes or receptors, which is crucial for understanding their mechanism of action and for drug development .

Scientific Research Applications

Synthesis and Pro-Apoptotic Effects in Cancer Cells

Compounds with a sulfonamide fragment have shown promising results in anti-cancer research. Sulfonamides like N-(2-amino-5-benzoylphenyl)-4-nitrobenzene sulfonamide hydrochloride and others were synthesized and evaluated against various cancer cell lines. They significantly reduced cell proliferation and induced mRNA expression of pro-apoptotic genes, possibly mediated by the activation of p38 and ERK1/2 pathways (Cumaoğlu et al., 2015).

Photophysicochemical Properties for Photocatalytic Applications

New benzenesulfonamide derivative substituents like zinc(II) phthalocyanine have been synthesized. These compounds displayed favorable properties for photocatalytic applications due to their photosensitizing abilities. Their structures were characterized using various spectroscopic methods, and their photophysical and photochemical properties were investigated (Öncül et al., 2021).

Antimicrobial Activity

The antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide was studied, revealing significant effectiveness against various bacteria. This compound was synthesized through a one-pot process and tested against Gram-positive and Gram-negative bacteria, showing great antimicrobial potential (Ijuomah et al., 2022).

Potential in Metal Coordination

N-[2-(Pyridin-2-yl)ethyl]-derivatives of benzenesulfonamide have been reported for their molecular and supramolecular structures, demonstrating potential as ligands for metal coordination. These compounds form various hydrogen-bonded structures, indicating their potential in forming complex supramolecular architectures (Jacobs et al., 2013).

Anti-Cancer Evaluation

Several benzenesulfonamide derivatives have been evaluated for their anti-cancer activity, particularly against breast cancer cell lines. They showed promising activity with IC50 values indicating significant potency. These studies provide insights into the structure-activity relationship of these compounds (Ghorab et al., 2014).

properties

IUPAC Name

2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-16-7-10-20(11-8-16)31(28,29)25(4)22-17(2)9-12-21(18(22)3)30(26,27)24-15-19-6-5-13-23-14-19/h5-14,24H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEAPLYPFVTGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)NCC3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(N,4-dimethylphenylsulfonamido)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

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